molecular formula C17H15BrN2OS B2899387 4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 438034-94-7

4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide

Cat. No.: B2899387
CAS No.: 438034-94-7
M. Wt: 375.28
InChI Key: WFGFDUGXTHRNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[b]thiophene core fused with a benzamide moiety substituted at the 4-position with a bromine atom and at the 3-position with a cyano group. Its structure combines hydrophobic (bromo), polar (cyano), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c18-12-8-6-11(7-9-12)16(21)20-17-14(10-19)13-4-2-1-3-5-15(13)22-17/h6-9H,1-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGFDUGXTHRNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclohepta[b]thiophene Core

The foundational step involves constructing 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ), achieved via a one-pot multicomponent reaction. Sulfur, malononitrile, cyclohexanone, and diethylamine undergo condensation in ethanol at reflux for 24 hours. This Gewald-like reaction proceeds through:

  • Knoevenagel condensation between cyclohexanone and malononitrile to form an α,β-unsaturated nitrile.
  • Nucleophilic attack by sulfur, forming the thiophene ring.
  • Cyclization and aromatization to yield the tetracyclic structure.

Key optimization parameters include maintaining anhydrous conditions and precise stoichiometric ratios to suppress side products like polymeric sulfur species.

Benzamide Formation via Acid Chloride Coupling

The amine group of 1 is acylated with 4-bromobenzoyl chloride in pyridine at 80°C. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. The reaction achieves >85% yield after 6 hours, with purity confirmed by:

  • 1H NMR : Disappearance of the NH2 signal at δ 6.2 ppm and emergence of an amide NH resonance at δ 10.1 ppm.
  • 13C NMR : A carbonyl signal at δ 167.5 ppm confirms amide formation.

Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) isolates the target compound as a white crystalline solid.

Peptide Coupling Reagent-Mediated Synthesis

Carboxylic Acid Activation

An alternative route employs 4-methylbenzoic acid as the starting material, converted to its activated ester using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC). This method circumvents the use of corrosive acid chlorides.

Amine Coupling Under Mild Conditions

The activated ester reacts with 1 in dichloromethane at room temperature for 12 hours. HOBt facilitates nucleophilic acyl substitution by deprotonating the amine and stabilizing the transition state. Yields range from 70–78%, with the lower efficiency attributed to steric hindrance from the cycloheptane ring.

Photochemical Iron-Catalyzed Approach

Radical-Mediated Amidation

A novel photochemical method utilizes FeBr3 (5 mol%) under 400–480 nm light to catalyze the reaction between 3-phenyl-1,4,2-dioxazol-5-one and pinacol borane. The mechanism involves:

  • Photoexcitation of Fe(III) to generate a ligand-to-metal charge-transfer state.
  • Radical cleavage of the dioxazolone to form an acylnitrene intermediate.
  • Borane-mediated reduction to the amide.

While this method achieves 84% yield for simpler benzamides, its applicability to sterically hindered amines like 1 remains untested.

Mechanistic Insights and Side Reactions

Competing Pathways in Acid Chloride Coupling

In pyridine, excess 4-bromobenzoyl chloride may undergo hydrolysis to 4-bromobenzoic acid, particularly if moisture is present. This side reaction is mitigated by pre-drying solvents and reagents over molecular sieves.

Epimerization Risks in Peptide Coupling

The HOBt/DCC method minimizes racemization at the amine center, critical for maintaining stereochemical integrity in chiral analogs.

Industrial-Scale Considerations

For bulk production, the multicomponent route is preferred due to:

  • Solvent Recovery : Ethanol can be distilled and reused.
  • Continuous Flow Potential : The exothermic acylation step benefits from flow reactor temperature control.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The cyclohepta[b]thiophene ring system can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

N-(5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide (T187)
  • Structural Difference: Lacks bromo and cyano substituents.
  • Activity : Inactive against p38 MAPK but showed unexpected AKT1 inhibition (IC₅₀ = 11.4 ± 2.8 μM; Kᵢ = 4.19 ± 1.36 μM). This highlights the scaffold’s inherent bioactivity, which is modulated by substituents .
  • Significance : Demonstrates that the unmodified scaffold retains targetable biological activity, though potency is enhanced by additional functional groups.
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) Derivatives
  • Structural Difference : Cyclopentane ring (5-membered) vs. cycloheptane (7-membered).
  • Activity: Compounds 24 and 25 exhibited antiproliferative activity against MCF7 cells (IC₅₀ = 30.8 and 38.7 nM, respectively). The cyano group likely enhances binding to tyrosine kinase ATP pockets .
  • Significance : Smaller rings may restrict conformational flexibility but improve potency in specific targets.

Substituent-Driven Comparisons

Halogenated Analogs
  • 4-Bromo-N-(tert-butyl)benzamide Derivatives (e.g., 3i): Synthesis: Rhodium-catalyzed C–H functionalization achieved 82% yield. Bromine improves electrophilicity and hydrophobic interactions . Activity: Not explicitly reported, but bromine’s electron-withdrawing nature may enhance stability and binding.
  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (CAS 315684-12-9): Structural Difference: Chloroacetamide vs. bromobenzamide. Safety: Classified as Xi (irritant), indicating handling precautions distinct from brominated analogs .
Nitro and Cyano Derivatives
  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722466-66-2): Structural Difference: Nitrothiophene-carboxamide vs. bromobenzamide. Properties: Higher topological polar surface area (155 Ų vs. ~95 Ų for the target compound), suggesting altered solubility and membrane permeability .

Biological Activity

4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound's unique structure, characterized by the presence of a bromine atom and a cyano group attached to a tetrahydrothiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C14H14BrN3OS
Molecular Weight 356.25 g/mol
Melting Point Not specified in the available literature
Solubility Soluble in DMSO and other organic solvents

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structural motifs have been reported to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism of action for this compound may involve:

  • Inhibition of Topoisomerases: Some derivatives have been identified as dual inhibitors of topoisomerase I and II, leading to increased DNA damage and subsequent apoptosis in cancer cells.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels within cancer cells, contributing to cell death.
  • Modulation of Signaling Pathways: It may affect various signaling pathways associated with cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated an IC50 value of 1.73 μM against FaDu cells (a human pharyngeal squamous cell carcinoma line). The study revealed that the compound induced autophagy and apoptosis through dose-dependent increases in cleaved caspase-3 levels and LC3A/B markers . This suggests that the structural features present in this compound could similarly influence its anticancer efficacy.

Anti-inflammatory Activity

In addition to its anticancer potential, compounds with similar structures have shown anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX). Specifically, some derivatives exhibited selective inhibition of COX-2 over COX-1, indicating potential for therapeutic applications in inflammatory diseases .

Q & A

Advanced Research Question

  • Target identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial DNA gyrase (ΔG ≈ -9.2 kcal/mol) or human topoisomerase II. Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD ≈ 1–10 µM) .
  • Cellular assays : Test cytotoxicity against HeLa or MCF-7 cells (IC50 values) with MTT assays , comparing bromo vs. chloro analogs to assess halogen effects .

How do substituents (e.g., bromo vs. chloro) impact structure-activity relationships (SAR)?

Advanced Research Question

  • Electrophilic substitution : Bromo enhances lipophilicity (logP +0.5 vs. chloro) but may reduce solubility. Use QSAR models to correlate substituent effects with bioactivity.
  • Crystallographic analysis : Compare X-ray structures (e.g., SHELXL-refined PDB files) to identify halogen bonding patterns with target residues (e.g., bromo interactions with Arg122 in AKT1) .

How can researchers resolve contradictions in reported biological activity across analogs?

Advanced Research Question

  • Meta-analysis : Aggregate data from analogs (e.g., nitro or methoxy derivatives) using Cheminformatics tools (KNIME, PubChem BioAssay) to identify outliers.
  • Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to isolate confounding factors like solvent effects .

What experimental approaches confirm its role as an AKT1 inhibitor, and how does this compare to initial hypotheses?

Advanced Research Question

  • Kinase profiling : Screen against a panel of 50 kinases (Eurofins KinaseProfiler) to assess selectivity.
  • Mechanistic studies : Use Western blotting to measure phosphorylation of AKT1 downstream targets (e.g., GSK-3β) in AML cell lines. Compare with p38 MAPK inhibition data to explain serendipitous findings .

What challenges arise in crystallographic characterization, and how are they addressed?

Basic Research Question

  • Crystal growth : Optimize vapor diffusion (mother liquor: 30% PEG 4000, pH 6.5) to obtain diffraction-quality crystals.
  • Data refinement : Use SHELX suite for high-resolution (<1.8 Å) structure solution. Address twinning or disorder via PLATON validation tools .

How do solubility and bioavailability challenges influence preclinical development?

Advanced Research Question

  • Formulation strategies : Test co-solvents (e.g., DMSO:Cremophor EL) or nanocrystal formulations to enhance aqueous solubility (>50 µg/mL).
  • Pharmacokinetics : Conduct in vivo ADME studies (Sprague-Dawley rats) with LC-MS/MS quantification to track plasma half-life and tissue distribution .

What computational tools predict off-target interactions or toxicity risks?

Advanced Research Question

  • ToxCast screening : Use EPA’s ToxCast database to flag hepatotoxicity risks.
  • Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4 IC50 < 10 µM). Validate with metabolic stability assays in human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.